molecular formula C22H15ClN4O3S B11212605 N-(4-methoxybenzyl)-3-[6-(4-methoxyphenoxy)pyridazin-3-yl]benzamide

N-(4-methoxybenzyl)-3-[6-(4-methoxyphenoxy)pyridazin-3-yl]benzamide

Cat. No.: B11212605
M. Wt: 450.9 g/mol
InChI Key: UMDHBGHROAQGHP-UHFFFAOYSA-N
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Description

1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a thieno[3,2-d]pyrimidine core, which is fused with an oxadiazole ring and substituted with chlorophenyl and methylphenyl groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multiple steps. One common approach starts with the preparation of the thieno[3,2-d]pyrimidine core, which can be achieved by cyclization of 3-amino-4-cyano-2-thiophenecarboxamides in the presence of formic acid . The oxadiazole ring is then introduced through a reaction with appropriate reagents, such as hydrazine and carbon disulfide, followed by cyclization with chlorophenyl and methylphenyl groups .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various cellular pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H15ClN4O3S

Molecular Weight

450.9 g/mol

IUPAC Name

1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H15ClN4O3S/c1-13-4-2-3-5-16(13)27-21(28)19-17(10-11-31-19)26(22(27)29)12-18-24-20(25-30-18)14-6-8-15(23)9-7-14/h2-11H,12H2,1H3

InChI Key

UMDHBGHROAQGHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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